molecular formula C28H21ClN6O3S B2972424 N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide CAS No. 422278-70-4

N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide

Cat. No. B2972424
CAS RN: 422278-70-4
M. Wt: 557.03
InChI Key: VUIVFTKMKPYXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C28H21ClN6O3S and its molecular weight is 557.03. The purity is usually 95%.
BenchChem offers high-quality N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Reactions and Heterocyclic Chemistry

Cyclization reactions involving cyanamides with anthranilates and other reactive intermediates lead to the formation of diverse heterocyclic compounds, including quinazolinones and pyrimidine derivatives. These reactions are fundamental in heterocyclic chemistry, providing a pathway for the synthesis of complex molecules with potential biological activity (Shikhaliev et al., 2008).

Synthetic Methods and Characterization

The synthesis and characterization of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been explored, highlighting the versatility of these scaffolds in generating compounds with potential pharmacological activities. This research underscores the importance of structural diversity in medicinal chemistry (Zaki et al., 2017).

Enantioselective Synthesis

Enantioselective synthesis techniques have been applied to generate highly functionalized dihydropyridines, demonstrating the significance of chirality in the development of molecules with specific biological functions. Such methodologies are crucial for advancing drug discovery and development (Sun et al., 2007).

Anti-inflammatory and Analgesic Agents

The synthesis of novel quinazolinone derivatives and their evaluation as anti-inflammatory and analgesic agents exemplify the application of heterocyclic compounds in therapeutic contexts. These studies contribute to the search for new drugs with improved efficacy and safety profiles (Farag et al., 2012).

properties

IUPAC Name

N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN6O3S/c29-18-10-11-24-31-19(13-26(37)34(24)15-18)16-39-28-32-23-8-4-2-6-21(23)27(38)35(28)33-25(36)12-9-17-14-30-22-7-3-1-5-20(17)22/h1-8,10-11,13-15,30H,9,12,16H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIVFTKMKPYXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide

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